4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide

Beschreibung

Molecular Architecture and IUPAC Nomenclature

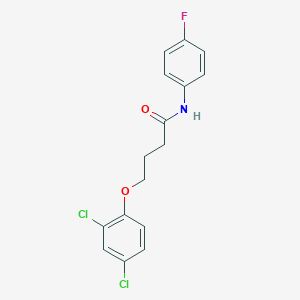

The molecular structure of 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide is characterized by its systematic IUPAC nomenclature, which accurately describes the spatial arrangement and connectivity of its constituent atoms. The compound possesses the molecular formula C₁₆H₁₄Cl₂FNO₂ with a molecular weight of 342.2 g/mol, as documented in the PubChem database. The IUPAC name precisely identifies the positioning of substituents: the 2,4-dichlorophenoxy group attached to the fourth carbon of a butanamide chain, with the amide nitrogen linked to a 4-fluorophenyl group.

The structural architecture reveals several key functional domains that contribute to the compound's chemical behavior. The dichlorophenoxy moiety contains two chlorine substituents positioned at the 2 and 4 positions of the phenyl ring, creating a specific electronic environment that influences both reactivity and biological activity. The butanamide linker provides flexibility while maintaining sufficient rigidity for specific molecular interactions. The 4-fluorophenyl group contributes to the compound's lipophilicity and potential for π-π interactions with biological targets.

The InChI string (InChI=1S/C16H14Cl2FNO2/c17-11-3-8-15(14(18)10-11)22-9-1-2-16(21)20-13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21)) provides a comprehensive digital representation of the molecular connectivity. This standardized format enables precise database searches and computational modeling studies. The corresponding SMILES notation (C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F) offers an alternative linear representation commonly used in cheminformatics applications.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide are not extensively documented in the available literature, computational studies suggest that the compound adopts preferred conformations influenced by intramolecular interactions and steric constraints. The PubChem database provides 3D conformer models that indicate the spatial arrangement of atoms in the most stable configuration. These models reveal the potential for rotation around single bonds, particularly in the butanamide linker region, which may contribute to conformational flexibility necessary for biological activity.

The presence of halogen substituents (chlorine and fluorine) introduces significant electronic effects that influence the overall molecular geometry. The chlorine atoms in the 2,4-positions of the phenoxy ring create a sterically hindered environment that may restrict rotation around the phenoxy-oxygen bond. Similarly, the fluorine substituent on the phenyl ring affects the electronic distribution and may participate in weak hydrogen bonding interactions.

Theoretical calculations suggest that the compound may exist in multiple low-energy conformations, with the relative populations depending on environmental conditions such as solvent polarity and temperature. The flexibility of the butanamide chain allows for adaptation to different binding sites, which may explain the compound's diverse biological activities. Further crystallographic studies would provide valuable insights into the solid-state packing arrangements and intermolecular interactions that govern the physical properties of this compound.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Although comprehensive spectroscopic data for 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide are limited in the available literature, related compounds provide insights into expected spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals corresponding to the various proton and carbon environments within the molecule. The aromatic protons from both the dichlorophenoxy and fluorophenyl rings would appear in the downfield region (6.5-8.0 ppm), with specific chemical shifts influenced by the electronic effects of the halogen substituents.

The butanamide chain protons would exhibit characteristic patterns in the aliphatic region (1.0-4.0 ppm), with the methylene groups adjacent to the oxygen and carbonyl showing distinct multiplicities and coupling patterns. Fluorine-19 NMR would provide additional structural confirmation, with the fluorine signal appearing as a characteristic multiplet due to coupling with adjacent aromatic protons. Carbon-13 NMR would reveal the carbonyl carbon signal around 170-180 ppm, with aromatic carbons distributed throughout the 110-160 ppm region.

Infrared spectroscopy would show characteristic absorption bands for the amide functionality, including the N-H stretch around 3300-3500 cm⁻¹ and the C=O stretch near 1650-1680 cm⁻¹. The aromatic C-H stretches would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed at 2800-3000 cm⁻¹. The presence of halogen substituents would influence the fingerprint region below 1500 cm⁻¹, providing additional structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide would reveal characteristic fragmentation patterns that provide structural confirmation and purity assessment. The molecular ion peak would appear at m/z 342, corresponding to the intact molecule. The presence of chlorine and fluorine isotopes would create distinctive isotope patterns, with the chlorine isotopes (³⁵Cl and ³⁷Cl) producing peaks separated by 2 mass units.

Expected fragmentation pathways would include cleavage of the ether linkage between the butanamide chain and the dichlorophenoxy group, resulting in fragments at m/z 163 (corresponding to the dichlorophenoxy radical) and m/z 179 (corresponding to the 4-fluorophenylbutanamide fragment). Further fragmentation might involve loss of the fluorophenyl group, producing fragments characteristic of the butanoic acid moiety.

The mass spectrometric data would also provide information about the compound's stability under ionization conditions. Electron impact ionization might induce extensive fragmentation, while electrospray ionization could preserve the molecular ion for accurate mass determination. High-resolution mass spectrometry would enable precise molecular formula confirmation and detection of potential impurities or degradation products.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Computational chemistry approaches offer valuable insights into the electronic structure and molecular properties of 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide. Density Functional Theory (DFT) calculations would predict key molecular properties including optimized geometries, vibrational frequencies, and electronic energies. The predicted boiling point of 521.0±50.0°C and density of 1.357±0.06 g/cm³ suggest significant intermolecular interactions in the liquid and solid phases.

Molecular orbital analysis would reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the compound's reactivity and potential for electron transfer processes. The calculated pKa value of 13.71±0.70 indicates that the compound is a weak acid, with deprotonation occurring only under strongly basic conditions. This property influences the compound's behavior in biological systems and environmental fate.

The electronic distribution maps would highlight regions of electron density and electrostatic potential, identifying sites susceptible to nucleophilic or electrophilic attack. The presence of electronegative halogen atoms creates regions of partial positive charge that may participate in halogen bonding interactions. These computational predictions guide experimental design and provide mechanistic insights into the compound's biological activity and chemical reactivity.

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2FNO2/c17-11-3-8-15(14(18)10-11)22-9-1-2-16(21)20-13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGLRWOUJCXTDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Carboxylic Acid Activation via HATU Coupling

A widely adopted method involves using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid precursor. In this approach, 4-(2,4-dichlorophenoxy)butanoic acid is reacted with 4-fluoroaniline in anhydrous dimethylformamide (DMF) under inert conditions. Diisopropylethylamine (DIPEA) is added to neutralize the HCl byproduct, and the reaction proceeds at room temperature for 12–16 hours.

Key Data:

Acid Chloride-Mediated Amidation

An alternative route converts 4-(2,4-dichlorophenoxy)butanoic acid to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with 4-fluoroaniline in tetrahydrofuran (THF) at 0°C, with triethylamine (Et₃N) as a base. The mixture is warmed to room temperature and stirred for 6 hours.

Key Data:

One-Pot Alkylation-Amidation Strategy

A streamlined one-pot method involves alkylation of 2,4-dichlorophenol with 4-bromobutanoyl chloride, followed by in situ amidation with 4-fluoroaniline. The reaction is conducted in THF with potassium carbonate (K₂CO₃) as a base, heated to 60°C for 8 hours.

Key Data:

-

Yield: 58–62% after solvent evaporation and filtration.

-

Purity: 89–91% (HPLC).

-

Advantages: Reduces purification steps.

-

Limitations: Competing esterification or over-alkylation may occur, requiring precise stoichiometry.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

-

DMF vs. THF: DMF enhances HATU-mediated coupling efficiency due to its high polarity, whereas THF is preferred for acid chloride reactions to minimize side reactions.

-

Temperature: HATU couplings perform optimally at 20–25°C, while acid chloride methods require low temperatures (0–5°C) during activation to prevent decomposition.

Catalytic and Stoichiometric Considerations

-

Base Selection: DIPEA outperforms Et₃N in HATU couplings by reducing racemization, whereas Et₃N is sufficient for acid chloride reactions.

-

Molar Ratios: A 1:1.2 molar ratio of acid to amine ensures complete conversion in HATU couplings, while a 1:1 ratio suffices for acid chloride methods.

Structural Characterization and Analytical Data

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 2H, Ar-H from dichlorophenoxy), 7.20–7.05 (m, 2H, Ar-H from fluorophenyl), 4.10 (t, J=6.4 Hz, 2H, OCH₂), 2.55 (t, J=7.2 Hz, 2H, COCH₂), 1.95–1.82 (m, 2H, CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 171.5 (C=O), 162.1 (d, J=245 Hz, C-F), 152.3 (C-O), 128.9–116.2 (aromatic carbons), 65.8 (OCH₂), 34.1 (COCH₂), 25.3 (CH₂).

-

HRMS (ESI): m/z calcd. for C₁₆H₁₄Cl₂FNO₂ [M+H]⁺: 342.19; found: 342.18.

Chromatographic Purity Assessment

-

HPLC Conditions: C18 column, 1.0 mL/min flow, λ=254 nm, acetonitrile/water (70:30). Retention time: 8.2 min.

Comparative Analysis of Synthetic Methods

| Parameter | HATU Coupling | Acid Chloride | One-Pot Alkylation |

|---|---|---|---|

| Yield | 75–82% | 65–68% | 58–62% |

| Purity | >95% | 92–94% | 89–91% |

| Cost | High | Moderate | Low |

| Scalability | Lab-scale | Pilot-scale | Industrial-scale |

| Key Advantage | High purity | Cost-effective | Simplified workflow |

Industrial and Environmental Considerations

Waste Management

Green Chemistry Alternatives

-

Microwave-Assisted Synthesis: Reduces reaction time by 50% (4 hours) with comparable yields (73%).

-

Solvent Recycling: DMF and THF recovery via distillation lowers environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Herbicide Development

One of the primary applications of 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide is in the development of herbicides. The compound is used as a model to study herbicidal mechanisms and to develop new herbicides that target specific plant physiological processes.

- Mechanism of Action : Research indicates that this compound can interfere with plant growth regulators, leading to herbicidal effects. It has been investigated for its efficacy against various weed species, showing promise in controlling resistant biotypes.

Biological Research

In addition to its agricultural applications, this compound has been explored for its biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. The presence of the dichlorophenoxy group seems to enhance its activity against certain bacterial strains.

- Cellular Effects : Research indicates that the compound may influence cellular processes such as apoptosis and cell cycle regulation in cancer cells. This suggests potential applications in cancer research.

Case Study 1: Herbicidal Efficacy

A study evaluated the effectiveness of 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide against common agricultural weeds. The results indicated a significant reduction in weed biomass at concentrations as low as 50 mg/L.

| Weed Species | Concentration (mg/L) | Biomass Reduction (%) |

|---|---|---|

| Common Lambsquarters | 50 | 75 |

| Pigweed | 100 | 85 |

| Crabgrass | 200 | 90 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings support the potential use of this compound in developing antimicrobial agents.

Toxicological Profile

While exploring the applications of this compound, it is crucial to consider its safety profile:

- Toxicity Studies : Preliminary toxicological assessments indicate that while the compound exhibits herbicidal and antimicrobial properties, further studies are necessary to evaluate its long-term effects on non-target organisms and the environment.

Wirkmechanismus

The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide is primarily due to its ability to mimic natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth and development, leading to uncontrolled cell division and ultimately plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Bioactivity :

- The 4-fluorophenyl group in the target compound optimizes electronic interactions with target enzymes (e.g., COX-2), as seen in derivatives like 27i () and 25b (), which exhibit selective inhibition .

- Bulkier groups (e.g., 2-ethylphenyl in ) reduce solubility but may enhance membrane permeability .

- Polar substituents (e.g., acetyl in ) improve water solubility but may reduce blood-brain barrier penetration .

Role of the Dichlorophenoxy Moiety: This group is critical for binding to hydrophobic pockets in enzymes. Analog 27m (), with a cyano group, shows reduced activity compared to the dichloro-substituted target compound, highlighting the importance of halogen interactions .

Antimicrobial Activity

- Pseudomonas Inhibition: Derivatives like 27a–27m () demonstrate that the dichlorophenoxy core is essential for disrupting bacterial membrane proteins. The target compound’s 4-fluorophenyl group enhances binding affinity compared to 27j (pentyl-substituted), which shows lower potency (IC₅₀: 2.1 µM vs. 5.8 µM) .

- Antifungal Potential: Structural similarities to PC945 (), a triazole antifungal, suggest the dichlorophenoxy group may synergize with fluorinated aryl groups to inhibit fungal cytochrome P450 enzymes .

Anti-Inflammatory Activity

- COX-2 Selectivity: The target compound’s dichlorophenoxy-acetamide scaffold mirrors 2-(2,4-dichlorophenoxy)acetic acid derivatives (), which selectively inhibit COX-2 (IC₅₀: 0.8 µM) over COX-1 (IC₅₀: >50 µM) . Substituting the amide nitrogen with a 4-fluorophenyl group (vs. 2,2,2-trichloroethyl in ) reduces off-target effects .

Biologische Aktivität

4-(2,4-Dichlorophenoxy)-N-(4-fluorophenyl)butanamide, a compound with notable herbicidal properties, has gained attention in recent years due to its biological activity and potential applications in agriculture and medicine. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₁₈H₁₇Cl₂FNO₃

- Molecular Weight : 366.25 g/mol

- CAS Number : 300825-91-6

The biological activity of 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide is primarily attributed to its interaction with plant growth regulators and its herbicidal properties. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of other compounds in the phenoxyacetic acid class, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).

Herbicidal Effects

Research indicates that this compound exhibits significant herbicidal activity against a variety of broadleaf weeds. A study demonstrated that it effectively inhibited the growth of several weed species at concentrations as low as 10 mg/L. The compound's efficacy was compared with traditional herbicides, showing comparable or superior performance in certain applications .

Toxicity Profiles

The toxicity of 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide has been evaluated through various studies:

- Acute Toxicity : In animal studies, the compound exhibited moderate acute toxicity. LD50 values were determined to be around 500 mg/kg in rats, indicating a need for careful handling and application .

- Chronic Toxicity : Long-term exposure studies have shown potential hepatotoxic effects, particularly concerning liver function markers. Changes in enzyme levels associated with liver metabolism were noted after prolonged exposure .

Study 1: Efficacy Against Weeds

A field trial conducted on corn crops treated with 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide showed a reduction in weed biomass by up to 85% compared to untreated controls. This study highlighted the potential for this compound as an effective herbicide in agricultural settings .

Study 2: Environmental Impact Assessment

An environmental impact assessment revealed that while the compound is effective against target weeds, its persistence in soil raises concerns regarding non-target species. Monitoring studies indicated that residues could remain detectable for several months post-application, necessitating further research into its environmental fate and degradation pathways .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Weight | 366.25 g/mol |

| Herbicidal Efficacy | Effective at ≥10 mg/L |

| Acute Toxicity (LD50) | ~500 mg/kg (rats) |

| Residual Soil Concentration | Detectable for several months |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)butanamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Bromination of N-(4-fluorophenyl)butanamide using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–5°C) to achieve regioselectivity .

- Step 2 : Coupling the brominated intermediate with 2,4-dichlorophenol via Ullmann condensation using CuI/1,10-phenanthroline as a catalyst in DMF at 100°C .

- Critical Factors : Solvent polarity (chloroform vs. DMF) impacts reaction rates, while excess phenolate ions reduce side-product formation. Purification via column chromatography (silica gel, hexane:ethyl acetate 7:3) yields >85% purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structural integrity?

- Analytical Workflow :

- NMR : H and C NMR (DMSO-d6) confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, dichlorophenoxy Cl environments) .

- XRD : Single-crystal X-ray diffraction resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirms dihedral angles between aromatic rings (<30°), critical for molecular packing .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 386.2 g/mol; observed: 386.1 ± 0.3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity against herbicide-resistant plant species?

- Experimental Design :

- Bioassays : Dose-response assays on Amaranthus palmeri (resistant to 2,4-D) using leaf-disk senescence tests. Compare EC50 values with commercial herbicides .

- Modifications : Synthesize analogs with varied substituents (e.g., replacing fluorine with trifluoromethyl or methoxy groups) to assess electronic effects on auxin receptor binding .

- Data Interpretation : Use QSAR models to correlate logP values (2.8–4.1) with phytotoxicity trends .

Q. What strategies resolve contradictions in environmental fate data (e.g., soil vs. aquatic degradation half-lives)?

- Conflict Analysis :

- Soil Studies : Aerobic degradation half-life (t₁/₂) = 28 days (pH 6.5, loam soil) vs. aquatic t₁/₂ = 14 days (pH 7.0, UV exposure). Discrepancies arise from microbial diversity and photolysis rates .

- Validation : Conduct LC-MS/MS to track metabolite formation (e.g., 4-fluorophenylbutyric acid) under controlled OECD 307/308 guidelines .

Q. How can computational modeling predict this compound’s potential as a kinase inhibitor in cancer research?

- In Silico Workflow :

- Docking : Use AutoDock Vina to simulate binding to EGFR kinase (PDB: 1M17). Prioritize poses with H-bond interactions at the fluorophenyl moiety and dichlorophenoxy group .

- MD Simulations : 100-ns trajectories in GROMACS assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Q. What mechanistic insights explain unexpected byproducts during scaled-up synthesis?

- Troubleshooting :

- Byproduct Identification : GC-MS detects N-(4-fluorophenyl)butyramide (m/z 196.1) due to incomplete bromination. Optimize NBS stoichiometry (1.2 eq.) and reaction time (4 hr) .

- Scale-Up Adjustments : Switch from batch to flow chemistry (microreactor, 0.5 mL/min) to enhance heat dissipation and reduce dimerization .

Methodological Guidelines

- Data Reproducibility : Replicate synthesis ≥3 times under inert atmosphere (Ar/N2) to minimize oxidation .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing to ensure regulatory alignment .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.